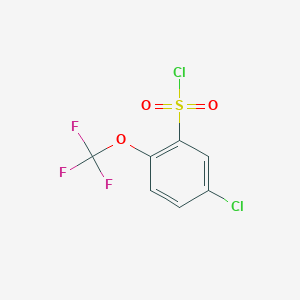

![molecular formula C10H10N2S B2764688 2-氨基-4,5,6,7-四氢-4,7-甲基苯并[b]噻吩-3-碳腈 CAS No. 60948-80-3](/img/structure/B2764688.png)

2-氨基-4,5,6,7-四氢-4,7-甲基苯并[b]噻吩-3-碳腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

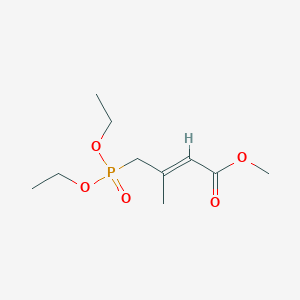

“2-Amino-4,5,6,7-tetrahydro-4,7-methanobenzo[b]thiophene-3-carbonitrile” is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . It has a molecular formula of CHNS and an average mass of 178.254 Da .

Synthesis Analysis

The synthesis of this compound involves a multicomponent reaction known as the Gewald reaction . This reaction involves the reaction of a ketone with an activated nitrile in the presence of elemental sulfur . The reaction conditions were optimized and the derivatives were obtained in good yield . This method has advantages in terms of short reaction time and facile conditions .Molecular Structure Analysis

The molecular structure of this compound has been determined by X-ray crystallography . The structure is complex and involves multiple functional groups, including an amino group and a nitrile group .Chemical Reactions Analysis

This compound has been used in various chemical reactions, including the synthesis of nanoparticles targeting colorectal cancer . It has also been used in the synthesis of other derivatives, such as 2-amino-4,5,6,7-tetrahydro-1-benzoselenophene-3-carbonitrile .科学研究应用

复杂有机分子的合成

这种化合物作为多种有机分子的合成中的通用前体。例如,El-Kashef 等人(2007 年)展示了其转化为吡咯并苯并[b]噻吩并[1,4]二氮杂菲的过程,突出了其在构建复杂的含氮杂环中的实用性,这在医药化学和材料科学中具有重要意义 (El-Kashef、Rathelot、Vanelle 和 Rault,2007 年)。此外,Sabnis 和 Rangnekar(1989 年)探讨了其在合成偶氮并苯并[b]噻吩衍生物用作分散染料中的应用,展示了该化合物在着色剂化学中的潜力 (Sabnis 和 Rangnekar,1989 年)。

药理学研究

从 2-氨基-4,5,6,7-四氢-4,7-甲苯并苯并[b]噻吩-3-腈合成的衍生物的药理学潜力一直是人们关注的主题。Amr 等人(2010 年)合成了新型噻吩衍生物,并评估了它们的抗心律失常、血清素拮抗剂和抗焦虑活性,展示了该化合物在新治疗剂开发中的相关性 (Amr、Sherif、Assy、Al-Omar 和 Ragab,2010 年)。

材料科学和物理化学

Oturak 等人(2017 年)对 2-氨基-4,5,6,7-四氢-4,7-甲苯并苯并[b]噻吩-3-腈进行了实验和量子化学计算,以了解其物理性质和在材料科学中的潜在应用 (Oturak、Kınaytürk、Topuz、Kutlu、Kaynaker、Talıp 和 Sert,2017 年)。这项研究有助于更深入地了解该化合物的电子结构和反应性,这对于设计具有所需性质的新材料至关重要。

抗菌活性

Khan 等人(2013 年)探索了由 2-氨基-4,5,6,7-四氢-4,7-甲苯并苯并[b]噻吩-3-腈合成的含噻吩-3-腈的席夫碱的合成,并评估了它们的抗菌活性。这项研究突出了这些衍生物在对抗细菌感染和促进新抗生素开发方面的潜力 (Khan、Asiri、Khan、Khan 和 Zayed,2013 年)。

作用机制

Target of Action

The primary target of 2-Amino-4,5,6,7-tetrahydro-4,7-methanobenzo[b]thiophene-3-carbonitrile is NRF2 . NRF2 (Nuclear factor erythroid 2–related factor 2) is a transcription factor that regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation .

Mode of Action

2-Amino-4,5,6,7-tetrahydro-4,7-methanobenzo[b]thiophene-3-carbonitrile activates NRF2 via a non-electrophilic mechanism . This activation leads to the upregulation of antioxidant proteins, which can protect cells from oxidative stress .

Biochemical Pathways

The activation of NRF2 leads to the upregulation of various antioxidant proteins. These proteins play a crucial role in neutralizing reactive oxygen species (ROS), reducing inflammation, and enhancing cellular resistance to oxidative stress .

Pharmacokinetics

It has been reported that these compounds aremoderately stable in liver microsomes , suggesting that they may have a reasonable half-life and potential bioavailability.

Result of Action

The activation of NRF2 by 2-Amino-4,5,6,7-tetrahydro-4,7-methanobenzo[b]thiophene-3-carbonitrile results in the inhibition of LPSEc-stimulated inflammation in macrophages . This suggests that the compound may have potential anti-inflammatory effects.

Action Environment

The action of 2-Amino-4,5,6,7-tetrahydro-4,7-methanobenzo[b]thiophene-3-carbonitrile can be influenced by various environmental factors. For instance, the stability of these compounds in liver microsomes suggests that they may be affected by factors such as liver function and the presence of other drugs or substances. More research is needed to fully understand these interactions .

生化分析

Biochemical Properties

It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Preliminary studies suggest that this compound may have an impact on cell signaling pathways, gene expression, and cellular metabolism . More detailed studies are required to confirm these findings and to understand the mechanisms involved.

Molecular Mechanism

It is believed that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of 2-Amino-4,5,6,7-tetrahydro-4,7-methanobenzo[b]thiophene-3-carbonitrile vary with different dosages in animal models. Specific details about threshold effects, as well as any toxic or adverse effects at high doses, are not currently available

Metabolic Pathways

It is not clear which enzymes or cofactors it interacts with, or how it affects metabolic flux or metabolite levels

属性

IUPAC Name |

4-amino-3-thiatricyclo[5.2.1.02,6]deca-2(6),4-diene-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S/c11-4-7-8-5-1-2-6(3-5)9(8)13-10(7)12/h5-6H,1-3,12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMGVXNCBGQVBRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1C3=C2SC(=C3C#N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

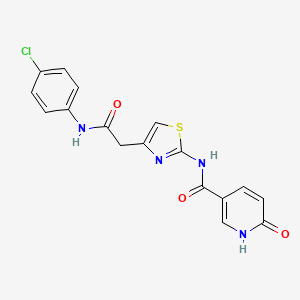

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide](/img/structure/B2764606.png)

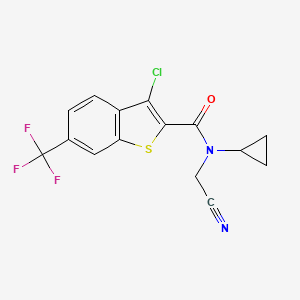

![N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(3-chloro-2-methylphenyl)oxalamide](/img/structure/B2764607.png)

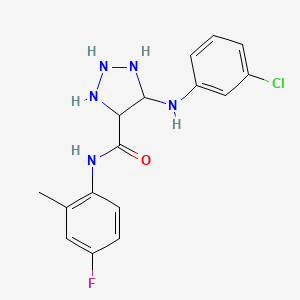

![(5Z)-3-(3-bromophenyl)-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2764608.png)

![1-[(6-Cyclopropylpyridin-3-yl)methyl]-3-[(oxolan-2-yl)methyl]urea](/img/structure/B2764611.png)

![N-[(1-Pyridin-4-yltriazol-4-yl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B2764619.png)

![2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2764627.png)